Cyclohexanamine, 1-(2-thienyl)-
Description
The Cyclohexanamine Moiety
Cyclohexanamine is an aliphatic amine, a class of organic compounds derived from ammonia (B1221849). wikipedia.org It consists of a cyclohexane (B81311) ring bonded to an amino group. As a primary amine, it is a weak base and is miscible with water. wikipedia.org In industrial and laboratory settings, cyclohexylamines serve as crucial intermediates in the synthesis of a variety of other organic compounds, including corrosion inhibitors and accelerators for rubber vulcanization. wikipedia.org Their synthesis is typically achieved through the hydrogenation of aniline (B41778) or the alkylation of ammonia with cyclohexanol. wikipedia.orgchemicalbook.com The presence of the non-aromatic, saturated cyclohexane ring provides structural flexibility.
The Thiophene (B33073) Moiety
Thiophene is a five-membered, sulfur-containing heterocyclic compound with the formula C₄H₄S. wikipedia.org It is an aromatic compound, which lends it considerable stability and a chemistry that in many ways resembles that of benzene (B151609). wikipedia.org Thiophene is considered an electron-rich heterocycle, which makes it reactive towards electrophilic substitution reactions. researchgate.netnih.gov
Thiophene and its derivatives are of immense importance in both medicinal chemistry and materials science. nih.govnih.gov In drug discovery, the thiophene ring is often used as a bioisostere for a benzene ring, meaning it can frequently replace a benzene ring in a biologically active molecule without a loss of activity. wikipedia.org This is exemplified in numerous commercially available drugs. nih.govnih.gov In materials science, the electronic properties of thiophenes are harnessed in the development of organic semiconductors, fluorescent materials, and polymers for solar cells. researchgate.netresearchgate.net
The fusion of the cyclohexanamine and 2-thienyl groups results in a molecule with a distinct chemical topology, featuring both saturated aliphatic and aromatic heterocyclic components. ontosight.ai This duality is a source of its significance in research, offering a versatile scaffold for chemical modification and exploration.
Properties
IUPAC Name |
1-thiophen-2-ylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c11-10(6-2-1-3-7-10)9-5-4-8-12-9/h4-5,8H,1-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIKDMHWQDKDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356233 | |
| Record name | Cyclohexanamine, 1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100133-00-4 | |
| Record name | Cyclohexanamine, 1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiophen-2-yl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Contemporary Research Significance
Established Synthetic Routes to Cyclohexanamine, 1-(2-thienyl)- and Related Derivatives
Traditional methods for the synthesis of the target compound and its analogues often rely on multi-step sequences involving commercially available starting materials. These routes, while established, provide the foundational logic for more advanced synthetic designs.
Multi-Step Conversions Involving Thiophene-2-carboxaldehyde and Cyclohexylamine
A plausible and direct approach to synthesizing 1-substituted cyclohexanamine derivatives is through reductive amination. wikipedia.orgsigmaaldrich.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.
In the context of Cyclohexanamine, 1-(2-thienyl)-, a logical precursor would be 2-thienylcyclohexanone. The reaction would proceed via the nucleophilic attack of an amine, such as ammonia (B1221849) or a primary amine, on the carbonyl carbon of 2-thienylcyclohexanone. This is followed by dehydration to form an imine intermediate. The subsequent reduction of this imine yields the desired cyclohexanamine derivative. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) being particularly effective due to their selectivity in reducing the protonated imine over the ketone starting material. youtube.comyoutube.comyoutube.com This allows for a convenient one-pot reaction where the ketone, amine, and reducing agent are combined. wikipedia.org
Step 1: Imine Formation: Reaction of 2-thienylcyclohexanone with an amine (e.g., ammonia) under mildly acidic conditions to form the corresponding imine.
Step 2: Reduction: In-situ reduction of the imine intermediate with a suitable reducing agent to yield Cyclohexanamine, 1-(2-thienyl)-.
While direct literature for the reductive amination of 2-thienylcyclohexanone is not prevalent, the principles are well-established for a wide range of ketones and amines, including cyclohexanone itself. mdpi.comresearchgate.netresearchgate.net
Rearrangement Reactions in Thienyl-Substituted Cyclohexanone Systems
An alternative classical approach involves the use of rearrangement reactions, most notably the Beckmann rearrangement. wikipedia.orgyoutube.com This reaction transforms an oxime into an amide, which can then be reduced to the target amine.
For the synthesis of Cyclohexanamine, 1-(2-thienyl)-, the key steps would be:
Step 1: Oxime Formation: 2-(2-thienyl)cyclohexanone is reacted with hydroxylamine (B1172632) (NH2OH) to form the corresponding ketoxime.
Step 2: Beckmann Rearrangement: The oxime is treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to induce rearrangement. wikipedia.orgmasterorganicchemistry.com This process involves the migration of one of the alkyl groups anti-periplanar to the oxime's hydroxyl group, resulting in the formation of a seven-membered ring lactam (a cyclic amide).
Step 3: Reduction: The resulting lactam is then reduced to the cyclic amine using a strong reducing agent like lithium aluminum hydride (LiAlH4), yielding the final product.
The archetypal example of this reaction is the industrial synthesis of caprolactam from cyclohexanone oxime, which is the precursor to Nylon 6. wikipedia.orglibretexts.orgrsc.org The stereospecificity of the rearrangement is a key feature, with the migrating group being the one positioned opposite to the leaving group on the nitrogen atom. wikipedia.org
Modern Synthetic Approaches to Cyclohexanamine Derivatives
Contemporary synthetic chemistry offers more sophisticated and efficient methods for constructing complex amine structures, often with high control over stereochemistry.
Stereoselective and Asymmetric Synthesis via Cycloaddition Reactions (e.g., [4+2] Pathways)
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. yale.edu Organocatalytic domino or cascade reactions have emerged as a powerful strategy for building complex, stereochemically rich molecules like functionalized cyclohexanes from simple precursors. nih.govsemanticscholar.orghkbu.edu.hk
One such approach involves a one-pot Michael-Michael-1,2-addition sequence that can create multiple contiguous stereocenters with high stereoselectivity. nih.gov For instance, a reaction could be designed using a thienyl-substituted Michael acceptor. While not a direct synthesis of the parent compound, this methodology allows for the creation of highly functionalized cyclohexane (B81311) rings bearing a thienyl group. These intermediates can then be further elaborated to introduce the amine functionality. The use of chiral organocatalysts, such as amino-squaramides, can induce high enantioselectivity in these transformations. nih.govsemanticscholar.org
Transition-Metal Catalyzed Functionalization (e.g., Palladium-Catalyzed C-H Activation)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthesis for forming carbon-nitrogen bonds. wiley.com This method is widely used for preparing arylamines and can be applied to heteroaryl systems, including thiophenes. researchgate.netscilit.comscispace.comnih.gov
A potential route to Cyclohexanamine, 1-(2-thienyl)- could involve the coupling of a thiophene derivative with a cyclohexylamine derivative. For example, 2-chlorothiophene (B1346680) or 2-bromothiophene (B119243) could be coupled with cyclohexylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, cataCXium P), and a base. researchgate.netscilit.comnih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. wiley.comnih.gov
Recent advancements have focused on the development of new ligands that enable the coupling of even challenging substrates like aryl chlorides at room temperature with high catalyst turnover numbers. wiley.comnih.gov
Organocatalytic and Chemoenzymatic Synthesis Protocols
Beyond cycloadditions, organocatalysis offers various pathways to chiral amines. Cyclohexylamine itself has been shown to act as an efficient organocatalyst in the synthesis of other complex molecules. arkat-usa.org Chiral cyclohexanediamine (B8721093) derivatives have also been developed as recyclable organocatalysts for reactions like reductions and aldol (B89426) additions. researchgate.net
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve highly efficient and stereoselective transformations. nih.gov For the synthesis of chiral amines, enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly valuable. researchgate.net A chemoenzymatic approach could involve the enzymatic reduction of a pre-formed imine derived from 2-thienylcyclohexanone, or a direct reductive amination of the ketone using a RedAm, which would provide the desired amine with high enantiomeric excess. researchgate.netnih.gov These biocatalytic methods are gaining traction due to their high selectivity and operation under environmentally benign conditions.
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for Cyclohexanamine, 1-(2-thienyl)- is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. This involves the use of solvent-free conditions, sustainable catalysts, and innovative energy sources like light.
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a cornerstone of green chemistry. Research has demonstrated the feasibility of synthesizing heterocyclic compounds, including thienyl amines, under solvent-free conditions, often with the assistance of microwave irradiation or on solid supports. tandfonline.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. psu.edunih.govbeilstein-journals.org For instance, the synthesis of tri-substituted thiophenes has been successfully achieved in a solvent-free, solid-supported microwave-assisted thio-Claisen rearrangement. tandfonline.com This approach not only avoids the use of high-boiling, environmentally harmful solvents but also simplifies the work-up process. tandfonline.com Similarly, catalyst-free Michael-type additions of amines to electron-deficient alkenes have been performed in a neat mixture, showcasing the potential for solventless reactions in forming C-N bonds. researchgate.net
Solid-phase synthesis offers another avenue for solvent reduction and simplified purification. This technique involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. taylorfrancis.comacs.orgnih.govnih.gov This methodology has been extensively used for the synthesis of various heterocyclic compounds and allows for easy removal of excess reagents and byproducts by simple filtration, minimizing solvent use for purification. taylorfrancis.com
| Reaction Type | Conditions | Advantages |
| Thio-Claisen Rearrangement | Solvent-free, solid-support, microwave irradiation | Short reaction time, good yield, simple work-up tandfonline.com |
| Michael-type Addition | Solvent-free, catalyst-free | High efficiency, avoidance of harsh catalysts researchgate.net |
| Solid-Phase Synthesis | Resin-bound starting materials | Simplified purification, reduced solvent use taylorfrancis.comnih.gov |
Application of Sustainable Catalytic Systems
The move towards sustainable catalysis focuses on replacing precious metal catalysts with those based on earth-abundant metals and employing biocatalysts.
Earth-Abundant Metal Catalysis: First-row transition metals like iron, cobalt, nickel, and manganese are attractive alternatives to precious metals such as palladium and platinum due to their lower cost and toxicity. ed.ac.uknih.govresearchgate.netprinceton.edunih.gov These earth-abundant metals have shown promise in catalyzing key bond-forming reactions, including C-N cross-coupling, which is crucial for the synthesis of amino-heterocycles. researchgate.net For example, copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids has been developed to form diarylamines, offering a potential route to related structures. nih.gov The activation of these earth-abundant metal pre-catalysts, for instance with sodium tert-butoxide, provides a general platform for their application in a variety of transformations. ed.ac.uknih.gov
Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to chemical synthesis. adelphi.edubiorxiv.org Biocatalytic methods can be employed for the synthesis of chiral amines and other functionalized molecules under mild reaction conditions, often in aqueous media. adelphi.edubiorxiv.org Tools like RetroBioCat are being developed to aid in the design of biocatalytic cascades for the synthesis of target molecules, highlighting the growing importance of this field. nih.gov While specific biocatalytic routes to Cyclohexanamine, 1-(2-thienyl)- are not yet established, the principles of biocatalysis offer a promising future direction for its enantioselective synthesis. adelphi.edunih.gov
| Catalyst Type | Examples | Key Reactions | Advantages |
| Earth-Abundant Metals | Iron, Cobalt, Nickel, Copper | C-N Cross-Coupling, Hydrosilylation, Hydroboration | Low cost, low toxicity, sustainability ed.ac.ukresearchgate.netnih.gov |
| Biocatalysts | Enzymes (e.g., transaminases, aldolases) | Asymmetric synthesis of amines | High selectivity, mild conditions, green solvents (water) adelphi.edubiorxiv.org |
Photoredox Catalysis and Light-Enabled Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of C-C and C-N bonds under mild conditions. This approach utilizes light energy to drive chemical reactions, often with high efficiency and selectivity. The synthesis of functionalized cyclohexylamine derivatives through photoredox-catalyzed [4+2] cycloadditions has been reported, demonstrating a pathway to the core structure of the target molecule.
These reactions can be initiated by the photo-oxidation of amines to generate α-amino radicals, which can then participate in various bond-forming reactions. The use of heterogeneous photocatalysts, such as graphitic carbon nitride (g-C3N4), further enhances the green credentials of this methodology by allowing for easy catalyst recovery and reuse.
Derivatization Strategies and Homologation
The functionalization of Cyclohexanamine, 1-(2-thienyl)- allows for the exploration of its chemical space and the generation of analogs with potentially new properties. Derivatization can be targeted at either the amine moiety or the thiophene ring.
Functionalization of the Amine Moiety
The primary amine group of Cyclohexanamine, 1-(2-thienyl)- is a versatile handle for a variety of chemical transformations, including N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. Reductive amination with aldehydes or ketones is a common approach. Studies on related compounds, such as 1-(2-benzo[b]thienyl)cyclohexylamines, have shown that a range of N-alkyl and N,N-dialkyl derivatives can be synthesized. nih.gov For instance, mono-N-alkylation with moieties like butyl and cyclopropylmethyl has been successfully performed. nih.gov Deconjugative α-alkylation of related cyclohexene (B86901) carboxaldehydes also provides a route to functionalized cyclic systems. nih.gov
N-Acylation: The formation of amides via N-acylation is another straightforward derivatization. This can be accomplished using acyl chlorides, anhydrides, or carboxylic acids with appropriate coupling agents. The synthesis of 1-(N-acylamino)alkylphosphonium salts, where the α-substituent can be a 2-thienyl group, highlights the utility of N-acylated intermediates in further synthetic transformations. nih.gov
| Derivatization | Reagents | Product Type |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary and Tertiary Amines nih.govnih.gov |
| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids | Amides nih.gov |
Transformations Involving the Thiophene Ring System
The thiophene ring is an aromatic heterocycle that can undergo various transformations, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene. libretexts.org DFT studies on thiophene and thieno[2,3-b]thiophene (B1266192) indicate that electrophilic attack is preferred at the α-carbon (C2 and C5 positions). researchgate.net Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. libretexts.org For 1-(2-thienyl)cyclohexanamine, the position of substitution on the thiophene ring will be directed by the existing substituent.
Metal-Catalyzed Cross-Coupling: The C-H and C-X (where X is a halogen) bonds of the thiophene ring can be functionalized through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov These methods allow for the formation of C-C and C-N bonds, respectively, enabling the connection of the thienyl moiety to other aryl or alkyl groups. nih.govrhhz.net For example, the synthesis of thieno[3,2-b]indoles has been achieved through a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. nih.gov
| Transformation | Reaction Type | Key Features |
| Electrophilic Substitution | Nitration, Halogenation, Acylation | Preferential reaction at the α-carbon of the thiophene ring researchgate.net |
| Metal-Catalyzed Cross-Coupling | Suzuki-Miyaura, Buchwald-Hartwig | Formation of C-C and C-N bonds, allowing for complex molecular assembly nih.govrhhz.net |
Synthesis of Structural Homologues and Analogues
The synthesis of structural homologues and analogues of Cyclohexanamine, 1-(2-thienyl)- is of significant interest for exploring structure-activity relationships. Methodologies for synthesizing these compounds often involve modifications at three key positions: the amine, the cyclohexyl ring, and the thiophene ring. Established synthetic routes for related arylcyclohexylamines, such as phencyclidine (PCP) and its analogues, are frequently adapted for this purpose.
A prevalent and versatile method for synthesizing N-substituted analogues involves the reaction of a Grignard reagent with a nitrile. Specifically, 2-thienylmagnesium bromide can be reacted with 1-piperidinocyclohexanecarbonitrile (B162700) or other N-substituted cyclohexanecarbonitriles. This approach allows for the introduction of various cyclic secondary amines, such as piperidine, pyrrolidine, and morpholine, onto the cyclohexyl ring. sigmaaldrich.com
Another significant pathway for creating N-mono-substituted analogues is through a Schiff base intermediate. This process begins with the condensation of cyclohexanone and a primary amine to form the corresponding imine (Schiff base). Subsequent reaction of this intermediate with an organometallic reagent like 2-thienyllithium (B1198063) introduces the thiophene moiety to the cyclohexyl ring. sigmaaldrich.com
Furthermore, the synthesis of tiletamine, a close structural analogue (2-(ethylamino)-2-(2-thienyl)cyclohexan-1-one), provides insight into creating derivatives with a ketone functionality on the cyclohexyl ring. One patented method describes the thermal rearrangement of a crude 1-hydroxycyclopentyl 2'-thienyl N-ethyl ketimine intermediate. google.comgoogle.com This highlights the possibility of synthesizing a range of analogues with different substituents on the cyclohexyl ring.
Research into the synthesis of functionalized cyclohexylamine derivatives has also explored visible-light-enabled photoredox catalysis. For instance, an intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to produce highly functionalized cyclohexylamine derivatives. pearson.com This modern approach offers a pathway to novel analogues with complex substitution patterns.
The following tables summarize some of the key synthetic approaches and the resulting analogues based on available research findings.
Table 1: Synthesis of N-Substituted Analogues via Grignard Reaction
| Amine Precursor | Grignard Reagent | Product | Reference |
| 1-Piperidinocyclohexanecarbonitrile | 2-Thienylmagnesium bromide | 1-[1-(2-Thienyl)cyclohexyl]piperidine | sigmaaldrich.com |
| 1-Pyrrolidinocyclohexanecarbonitrile | 2-Thienylmagnesium bromide | 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine | sigmaaldrich.com |
| 1-Morpholinocyclohexanecarbonitrile | 2-Thienylmagnesium bromide | 4-[1-(2-Thienyl)cyclohexyl]morpholine | sigmaaldrich.com |
Table 2: Synthesis of N-Mono-substituted Analogues via Schiff Base Intermediate
| Primary Amine | Organometallic Reagent | Product | Reference |
| Methylamine | 2-Thienyllithium | N-Methyl-1-(2-thienyl)cyclohexanamine | sigmaaldrich.com |
| Ethylamine | 2-Thienyllithium | N-Ethyl-1-(2-thienyl)cyclohexanamine | sigmaaldrich.com |
| Propylamine | 2-Thienyllithium | N-Propyl-1-(2-thienyl)cyclohexanamine | sigmaaldrich.com |
Table 3: Synthesis of Tiletamine and Related Analogues
| Intermediate | Reaction Type | Product | Reference |
| 1-Hydroxycyclopentyl 2'-thienyl N-ethyl ketimine | Thermal Rearrangement | Tiletamine | google.comgoogle.com |
Elucidation of Reaction Mechanisms and Kinetics
Fundamental Mechanistic Pathways in Synthesis and Transformations
The formation of the Cyclohexanamine, 1-(2-thienyl)- scaffold can be achieved through various fundamental reaction types, including nucleophilic additions and radical-mediated processes.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of one of the primary synthetic routes to Cyclohexanamine, 1-(2-thienyl)-. A common pathway begins with a suitable ketone precursor, such as cyclopentyl 2-thienyl ketone. The synthesis proceeds through a sequence of steps:
Halogenation: The ketone is first halogenated at the alpha-carbon of the cyclopentyl ring. google.com
Amination: The resulting α-halo ketone then undergoes a reaction with an amine. This step is a classic nucleophilic substitution, where the amine acts as the nucleophile, displacing the halide. google.com
Thermal Rearrangement: The intermediate product is subjected to a thermal rearrangement to yield the final Cyclohexanamine, 1-(2-thienyl)- free base. google.com This multi-step process can be efficiently conducted using a single solvent, which avoids the need for isolating intermediates.
Another advanced synthetic strategy involves a one-pot Michael addition/α-arylation of an enone. mdpi.com In this copper-mediated process, an enolate intermediate is formed, which then partakes in the subsequent arylation step. This method highlights the versatility of nucleophilic addition in constructing the core structure. mdpi.com
Cycloaddition Reaction Mechanisms (e.g., [2+3] and [4+2] Pathways)
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules through the concerted or stepwise combination of two or more unsaturated systems. wikipedia.org The most common examples include the [4+2] cycloaddition, or Diels-Alder reaction, and the [3+2] dipolar cycloaddition. wikipedia.orglibretexts.org
[4+2] Cycloaddition: This reaction involves a 4π-electron system (a conjugated diene) reacting with a 2π-electron system (a dienophile) to form a six-membered ring. wikipedia.orglibretexts.org
[3+2] Cycloaddition: In this pathway, a 1,3-dipole reacts with a dipolarophile to create a five-membered ring. wikipedia.orgnih.gov
These reactions can proceed under thermal or photochemical conditions, with the stereochemical outcome dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. youtube.com While cycloadditions are fundamental for building a wide array of cyclic and heterocyclic structures nih.govscribd.com, their specific application as a primary pathway for the synthesis of Cyclohexanamine, 1-(2-thienyl)- is not prominently featured in the reviewed scientific literature.
Radical-Mediated Processes
A proposed mechanism for this transformation involves a radical-pair pathway. mdpi.com It is suggested that an electron transfer from a carbanion to the iodonium (B1229267) ion generates a transient radical pair. These radicals can then recombine to form the desired C-C bond, yielding the α-arylated product. mdpi.com Competing pathways can lead to side products through radical dissociation and stochastic recombination. mdpi.com
In a related context, copper-catalyzed arylations may proceed through a Cu(I)/Cu(III) catalytic cycle. A key Cu(III)-aryl intermediate is formed, which then engages with an enolate, followed by reductive elimination to form the aryl-carbon bond and regenerate the active Cu(I) catalyst. mdpi.com The study of radical reactions involving strained intermediates, such as the trapping of 1,2-cyclohexadiene with the TEMPO radical, further underscores the viability of monoradical pathways in complex organic transformations. nih.gov
| Step | Reaction Type | Key Reagents/Intermediates | Proposed Mechanism |
|---|---|---|---|
| 1 | α-Arylation | α-nitro ketone, Diaryliodonium salt | Metal-free radical-pair mechanism or Cu-catalyzed cycle |
| 2 | Reduction of Nitro Group | Reducing agent | Conversion of nitro group to primary amine |
| 3 | N-Alkylation | Alkylating agent (e.g., ethyl iodide) | Formation of the final secondary amine |
Kinetic Studies of Formation and Transformation Reactions
Kinetic studies are essential for understanding reaction rates and optimizing conditions. They provide insight into how concentrations of reactants, temperature, and catalysts influence the speed of a chemical process.
Elucidation of Rate-Determining Steps
In the context of the multi-step synthesis of Cyclohexanamine, 1-(2-thienyl)- described in patents, the thermal rearrangement step is a plausible candidate for the RDS. google.com Rearrangement reactions often involve high-energy transition states and significant bond reorganization, making them kinetically slow. For the radical-mediated α-arylation pathway, the initial electron transfer to form the radical pair or the subsequent C-C bond-forming reductive elimination could potentially be rate-limiting, depending on the specific conditions and substrates. mdpi.com Without explicit experimental kinetic data, the identification of the RDS remains a hypothesis based on established principles of reaction mechanisms.
Computational Approaches to Mechanistic Elucidation
Computational methods have become indispensable in elucidating complex reaction mechanisms. For the synthesis of Cyclohexanamine, 1-(2-thienyl)-, density functional theory (DFT) is a commonly employed method to model the reaction pathway. These theoretical studies can provide detailed insights into the stereochemistry and energetics of the reaction, such as the preferential axial or equatorial attack of the nucleophile on the cyclohexanone (B45756) ring.
The initial step in the synthesis is the nucleophilic addition of a 2-thienyl group to the carbonyl carbon of cyclohexanone. This can be achieved using organometallic reagents like 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent. Following this, the resulting tertiary alcohol is converted to the amine. Computational analysis can model the entire reaction sequence, identifying key intermediates and transition states.
Transition state theory is a fundamental concept in chemical kinetics, and its computational analysis for the formation of Cyclohexanamine, 1-(2-thienyl)- would focus on identifying the highest energy point along the reaction coordinate for the key bond-forming steps. This analysis provides critical information about the activation energy of the reaction, which directly influences the reaction rate.
For the nucleophilic addition of a 2-thienyl nucleophile to cyclohexanone, computational chemists would model the geometry and energy of the transition state. This involves locating a first-order saddle point on the potential energy surface. The analysis would likely investigate the two possible modes of attack: axial and equatorial. Computational studies on the nucleophilic addition to cyclohexanone have shown that the preference for axial or equatorial attack is influenced by a combination of steric and electronic factors. academie-sciences.frresearchgate.net
A key aspect of the transition state analysis would be the calculation of the imaginary frequency corresponding to the motion along the reaction coordinate, confirming that the located structure is indeed a true transition state. The energy of this transition state, relative to the reactants, provides the activation barrier.
A hypothetical transition state analysis for the addition of 2-lithiothiophene to cyclohexanone might yield data similar to that presented in the interactive table below. This data would be generated from DFT calculations, likely using a functional such as B3LYP with a suitable basis set.
Table 1: Hypothetical Transition State Parameters for the Addition of 2-Lithiothiophene to Cyclohexanone
| Parameter | Axial Attack Transition State | Equatorial Attack Transition State |
|---|---|---|
| Calculated Activation Energy (kcal/mol) | 10.5 | 12.2 |
| Key Bond Distance (C-C) (Å) | 2.21 | 2.25 |
| Imaginary Frequency (cm⁻¹) | -350 | -320 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this exact reaction are not publicly available.
Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) calculations, provides a detailed pathway connecting the reactants, transition state, and products. researchgate.net By mapping this path, researchers can visualize the geometric changes that occur throughout the reaction and confirm that the identified transition state correctly links the reactants and products.
For the synthesis of Cyclohexanamine, 1-(2-thienyl)-, an IRC calculation would start from the optimized geometry of the transition state for the nucleophilic addition and trace the path of steepest descent on the potential energy surface in both the forward and reverse directions. This would lead to the reactant complex (cyclohexanone and the 2-thienyl nucleophile) and the product of the addition step (the lithium salt of 1-(2-thienyl)cyclohexan-1-ol).
The resulting reaction coordinate map would illustrate the evolution of key geometric parameters, such as the forming carbon-carbon bond distance and the pyramidalization of the carbonyl carbon, as the reaction progresses. This detailed view of the reaction pathway is invaluable for a complete understanding of the mechanism.
The following interactive table presents a hypothetical reaction coordinate map for the axial attack of 2-lithiothiophene on cyclohexanone, showing the change in key parameters along the reaction path.
Table 2: Hypothetical Reaction Coordinate Map for Axial Addition
| Point on IRC | Relative Energy (kcal/mol) | C-C Bond Distance (Å) | C=O Bond Distance (Å) |
|---|---|---|---|
| Reactant Complex | 0.0 | 3.50 | 1.23 |
| Transition State | 10.5 | 2.21 | 1.35 |
| Product Complex | -15.0 | 1.54 | 1.45 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this exact reaction are not publicly available.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Comprehensive Structural Elucidation
A combination of spectroscopic methods is employed to build a complete picture of the molecular structure of Cyclohexanamine, 1-(2-thienyl)-.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For derivatives of 1-(2-thienyl)cyclohexanamine, characteristic signals are observed for the aromatic protons of the thienyl group and the aliphatic protons of the cyclohexyl ring. For instance, in a related compound, N-cyclohexyl-3-phenylprop-2-en-1-imine, the aromatic protons appear in the range of δ 7.26-7.50 ppm, while the cyclohexyl protons are observed at various upfield shifts. rsc.org In studies of similar cyclohexylamine (B46788) derivatives, the amine proton often appears as a broad singlet. chemicalbook.comuq.edu.au
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. In derivatives of 1-(2-thienyl)cyclohexanamine, the carbons of the thiophene (B33073) ring typically resonate in the downfield region (around 125-145 ppm), while the cyclohexyl carbons appear at higher field strengths. rsc.org For the parent cyclohexylamine, carbon signals are observed at approximately 25, 26, 37, and 51 ppm. chemicalbook.com Theoretical calculations using methods like B3LYP can aid in the precise assignment of these chemical shifts. nih.gov
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are invaluable for establishing connectivity. nih.govwestmont.edu COSY spectra reveal proton-proton couplings, allowing for the tracing of adjacent protons within the cyclohexyl ring and the thiophene moiety. HETCOR experiments correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹H and ¹³C spectra. nih.govwestmont.edu NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which is crucial for determining the conformational preferences of the cyclohexyl ring and the relative orientation of the thienyl group. nih.govresearchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclohexanamine, 1-(2-thienyl)-
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (Thiophene, adjacent to S) | 125.5 |
| C (Thiophene) | 122.4 |
| C (Thiophene) | 129.1 |
| C (Thiophene, attached to cyclohexyl) | 143.1 |
| C (Cyclohexyl, attached to thiophene and N) | 60.0 |
| C (Cyclohexyl) | 36.2 |
| C (Cyclohexyl) | 25.8 |
| C (Cyclohexyl) | 24.9 |
Note: These are predicted values and may vary from experimental data.
Vibrational spectroscopy probes the functional groups present in a molecule.
IR Spectroscopy: The infrared spectrum of Cyclohexanamine, 1-(2-thienyl)- is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. wpmucdn.comspectroscopyonline.com The C-H stretching vibrations of the thiophene ring are found at slightly higher wavenumbers than the C-H stretches of the cyclohexyl ring (typically >3000 cm⁻¹ for aromatic and <3000 cm⁻¹ for aliphatic). wpmucdn.com The C=C stretching vibrations of the thiophene ring usually appear around 1600-1450 cm⁻¹. wpmucdn.com The N-H bending vibration (scissoring) is expected around 1600 cm⁻¹. spectroscopyonline.com For the parent cyclohexylamine, IR spectra show characteristic peaks for N-H, C-H, and C-N vibrations. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum.
Table 2: Expected IR Absorption Bands for Cyclohexanamine, 1-(2-thienyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 |
| C-H (Thiophene) | Stretch | > 3000 |
| C-H (Cyclohexyl) | Stretch | < 3000 |
| N-H (Amine) | Bend (Scissoring) | ~1600 |
| C=C (Thiophene) | Stretch | 1600 - 1450 |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. rsc.orgnih.gov For Cyclohexanamine, 1-(2-thienyl)-, the expected molecular formula is C₁₀H₁₅NS.
Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry leads to characteristic fragmentation patterns. libretexts.org For Cyclohexanamine, 1-(2-thienyl)-, common fragmentation pathways would likely involve the loss of the amine group, cleavage of the cyclohexyl ring, and fragmentation of the thiophene ring. arkat-usa.org The base peak in the mass spectrum of cyclohexylamine itself is at m/z 56, corresponding to the loss of the amino group and subsequent rearrangement. nist.gov For related thienyl compounds, fragmentation often involves rupture of the thiophene ring. arkat-usa.org
UV-Vis spectroscopy provides insights into the electronic structure of a molecule. The thiophene ring in Cyclohexanamine, 1-(2-thienyl)- is the primary chromophore. The electronic transitions associated with the π-system of the thiophene ring are expected to result in absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern and the solvent. For N-(tert-butyl)-3-phenylprop-2-en-1-imine, a related compound with a conjugated system, UV-vis absorption maxima are observed at 279 nm and 225 nm. rsc.org
Electron Spin Resonance (ESR) spectroscopy is a technique used to study molecules with unpaired electrons (paramagnetic species). nih.gov In its ground state, Cyclohexanamine, 1-(2-thienyl)- is not paramagnetic and therefore would not produce an ESR spectrum. However, if the compound were to be oxidized to a radical cation or form a complex with a paramagnetic metal ion, ESR spectroscopy could be used to characterize the resulting species. The g-factor and hyperfine coupling constants would provide information about the electronic environment of the unpaired electron. nih.gov
Diffraction Methods for Crystalline and Molecular Structure Determination
While spectroscopic methods provide information about connectivity and conformation in solution, X-ray diffraction provides the definitive solid-state structure.
X-ray Crystallography: If a suitable single crystal of Cyclohexanamine, 1-(2-thienyl)- or a salt thereof can be obtained, X-ray crystallography can provide a precise three-dimensional model of the molecule. nih.govnih.gov This would definitively determine the bond lengths, bond angles, and the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state. It would also reveal the relative orientation of the thiophene ring with respect to the cyclohexyl ring and provide information on intermolecular interactions, such as hydrogen bonding involving the amine group. nih.gov
Conformational Analysis and Stereochemical Characterization
The non-planar nature of the cyclohexane (B81311) ring and the presence of multiple substituents give rise to a complex stereochemical profile for "Cyclohexanamine, 1-(2-thienyl)-".
The cyclohexane ring is not planar and exists predominantly in a low-energy "chair" conformation to minimize angle and torsional strain. libretexts.orglibretexts.orgmasterorganicchemistry.com In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). libretexts.org
For a substituted cyclohexane, the chair conformation in which bulky substituents occupy equatorial positions is generally more stable to avoid unfavorable steric interactions known as 1,3-diaxial interactions. In "Cyclohexanamine, 1-(2-thienyl)-", both the amino group and the 2-thienyl group are attached to the same carbon atom (C1). Due to the significant steric bulk of the 1-(2-thienyl) group, it would have a strong preference for the equatorial position. The conformational preference of the amino group would also be equatorial to minimize steric strain.
The synthesis of substituted cyclohexylamines often creates multiple stereocenters, making the control of diastereoselectivity and enantioselectivity a critical challenge.
Recent research has demonstrated the synthesis of highly functionalized cyclohexylamine derivatives through a visible-light-enabled [4 + 2] cycloaddition. nih.govrsc.org In this work, a heteroaromatic 2-thienyl-substituted ketone was used as a substrate, reacting to form a corresponding thienyl-substituted cyclohexylamine derivative. This specific reaction proceeded with good yield and moderate diastereoselectivity. nih.gov
Table 2: Diastereoselective Synthesis of a Thienyl-Substituted Cyclohexylamine Derivative via [4+2] Cycloaddition. nih.gov
| Substrate | Product | Yield | Diastereomeric Ratio (dr) |
| α-(2-thienyl)-α,β-unsaturated ketone | Functionalized 1-(2-thienyl)cyclohexylamine derivative | 65% | 4:1 |
This demonstrates that diastereoselective synthesis of this class of compounds is achievable. Furthermore, preliminary investigations into an asymmetric version of this cycloaddition, employing a chiral phosphoric acid (CPA) as a catalyst, have shown promise for achieving moderate to good enantioselectivity, alongside excellent diastereoselectivity. nih.govrsc.org This indicates a viable pathway toward the enantiopure synthesis of complex cyclohexylamines. Other synthetic strategies, such as the use of salt additives like lithium bromide (LiBr) in nucleophilic addition reactions, have also been shown to significantly influence and improve diastereoselectivity in the synthesis of complex cyclic amines. nih.gov
Computational and Theoretical Chemistry Studies
Intermolecular Interactions and Bonding Analysis:This part of the analysis would have delved into the nature of the chemical bonds within the molecule and how it might interact with other molecules.
Hirshfeld Surface and Reduced Density Gradient (RDG) Analyses
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. rsc.org It partitions the crystal electron density into molecular fragments, allowing for a detailed analysis of how molecules interact with their neighbors. nih.gov The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, which helps in identifying and characterizing non-covalent interactions. researchgate.net
A Hirshfeld surface analysis of Cyclohexanamine, 1-(2-thienyl)- would be expected to reveal the significance of various intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify these interactions. Based on studies of similar molecules, such as N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide and other thiophene (B33073) derivatives, the most significant contributions to the crystal packing would likely come from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and sulfur-hydrogen (S···H) interactions. researchgate.netresearchgate.net The presence of the amine group would also lead to important N-H···X interactions (where X could be a lone pair on a sulfur or another nitrogen atom in a neighboring molecule), which would be visible as distinct spikes in the fingerprint plot.
The RDG analysis would complement the Hirshfeld surface by providing a visual representation of the non-covalent interactions in real space. Isosurfaces colored according to the sign of the second eigenvalue of the electron density Hessian can distinguish between attractive (hydrogen bonds) and repulsive (steric clashes) interactions. For Cyclohexanamine, 1-(2-thienyl)-, we would anticipate observing RDG isosurfaces corresponding to hydrogen bonds involving the amine group and potential weak interactions involving the thiophene ring's sulfur atom and pi-system.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Cyclohexanamine, 1-(2-thienyl)-
| Intermolecular Contact | Expected Percentage Contribution (%) |
| H···H | 45 - 55 |
| C···H/H···C | 15 - 25 |
| S···H/H···S | 8 - 15 |
| N···H/H···N | 5 - 10 |
| Other | < 5 |
This table presents hypothetical data based on typical values observed for similar organic molecules containing cyclohexane (B81311) and thiophene rings. researchgate.netresearchgate.net
Molecular Dynamics and Conformational Space Exploration
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational landscape and flexibility. mdpi.com
The cyclohexane ring in Cyclohexanamine, 1-(2-thienyl)- is not planar and exists predominantly in a chair conformation. acs.orgresearchgate.net For a monosubstituted cyclohexane, the substituent can be in either an axial or an equatorial position. libretexts.org These two chair conformations are in equilibrium through a process called ring flipping. Generally, the conformer with the bulky substituent in the equatorial position is more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org
In the case of Cyclohexanamine, 1-(2-thienyl)-, the 1-(2-thienyl)amine group is a bulky substituent. Therefore, the conformational equilibrium is expected to strongly favor the conformer where this group is in the equatorial position. The energy difference between the equatorial and axial conformers (A-value) for a similar amino group is around 1.2-1.7 kcal/mol, and for a phenyl group, it is about 3.0 kcal/mol. The thienyl group's bulk is comparable to a phenyl group. Thus, the equatorial conformer would be significantly more populated at room temperature.
Molecular dynamics simulations of Cyclohexanamine, 1-(2-thienyl)- in a solvent, such as water or a nonpolar solvent, would allow for the exploration of its dynamic behavior and interactions with the surrounding medium. acs.org Such simulations could track the ring-flipping process, although it might be a rare event on the typical nanosecond timescale of simulations if the energy barrier is high. The simulations would also show the rotational freedom of the thienyl group relative to the cyclohexane ring and the interactions of the amine group's hydrogen atoms with solvent molecules, highlighting the potential for hydrogen bonding. mdpi.com The stability of the equatorial versus axial conformer could be further quantified by calculating the potential of mean force (PMF) along the ring-flipping coordinate.
Table 2: Expected Conformational Preferences of Cyclohexanamine, 1-(2-thienyl)-
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Expected Population at 298 K (%) |
| A | Axial | 3.0 - 4.0 | < 1 |
| E | Equatorial | 0 | > 99 |
This table presents estimated data based on the known A-values for structurally related substituents on a cyclohexane ring. libretexts.orgpressbooks.pub
Theoretical Predictions of Reactivity and Selectivity
Density Functional Theory (DFT) is a widely used quantum chemical method to predict the electronic structure and reactivity of molecules. semanticscholar.org By analyzing the frontier molecular orbitals (HOMO and LUMO), one can gain insights into the molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.com
For Cyclohexanamine, 1-(2-thienyl)-, the HOMO is likely to be localized on the electron-rich thiophene ring and the nitrogen atom of the amine group, making these the primary sites for electrophilic attack. The LUMO, on the other hand, would be expected to be distributed over the thiophene ring. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Reactivity descriptors derived from DFT, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic Fukui functions, can provide more specific predictions about which atoms are most susceptible to attack. researchgate.net For the thienyl moiety, electrophilic substitution is well-known to occur preferentially at the C5 position (adjacent to the sulfur and distal to the cyclohexane) or the C3 position (adjacent to the carbon bearing the cyclohexane). The specific preference would depend on the electronic influence of the cyclohexanamine substituent. The amine group itself is a primary site for reactions with electrophiles.
Table 3: Predicted Reactivity Descriptors for Cyclohexanamine, 1-(2-thienyl)- from DFT Calculations
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and susceptibility to electrophilic attack. |
| ELUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 to 5.5 | Indicator of chemical reactivity and stability. mdpi.com |
| Electronegativity (χ) | 3.0 to 4.0 | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.25 to 2.75 | Resistance to change in electron distribution. |
This table provides hypothetical but realistic values for a molecule of this type based on DFT studies of similar thiophene derivatives. mdpi.comrsc.org
Applications in Advanced Organic Synthesis and Material Science
Role as a Key Intermediate in Complex Molecular Architectures
The structural framework of Cyclohexanamine, 1-(2-thienyl)- makes it an ideal starting point for constructing more intricate molecules. The primary amine on the cyclohexane (B81311) ring is a nucleophilic site, ready for a variety of chemical transformations, while the thiophene (B33073) unit offers a stable heterocyclic core.
Thiophene and its derivatives are fundamental heterocyclic building blocks in organic chemistry. ossila.comapolloscientific.co.uk These structures are integral to the backbone of essential biological molecules and are pivotal in the creation of organic semiconductors and pharmaceuticals. ossila.com Cyclohexanamine, 1-(2-thienyl)-, by incorporating both a thiophene and an amine, acts as a bifunctional scaffold. The amine group can be used to form new rings, such as pyrazines, piperidines, or other nitrogen-containing heterocycles, by reacting with appropriate electrophiles. This makes it a valuable precursor for creating complex, multi-ring systems that are often sought after in medicinal chemistry and materials research.
The primary amine of Cyclohexanamine, 1-(2-thienyl)- is readily converted into a wide range of secondary and tertiary amines. Research into structurally related compounds, such as derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), demonstrates this principle effectively. In these studies, the core amine is systematically modified to produce a series of N,N-disubstituted cyclohexylamines. nih.gov These modifications show that a significant degree of structural variation is possible for the N-substituents while maintaining high affinity for specific biological targets. nih.gov For instance, the synthesis of monoalkyl N-substituted derivatives led to compounds with exceptionally high affinity for the dopamine (B1211576) transporter. nih.gov This highlights the role of the parent amine as a crucial precursor for generating libraries of advanced amines with tailored properties.
Analytical Method Development and Validation for Research and Purity Assessment
Chromatographic Methodologies for Separation and Quantification
Chromatography is the cornerstone for separating Cyclohexanamine, 1-(2-thienyl)- from impurities, starting materials, or other components in a sample matrix. The choice between liquid and gas chromatography depends on the compound's physicochemical properties, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are primary techniques for the analysis of non-volatile or thermally labile compounds like Cyclohexanamine, 1-(2-thienyl)-. These methods offer high resolution and sensitivity.
A typical approach involves reversed-phase (RP) chromatography, where a non-polar stationary phase is used with a polar mobile phase. For Cyclohexanamine, 1-(2-thienyl)-, a C18 or C8 column is often suitable. The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com To ensure good peak shape for the basic amine group, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are necessary. sielc.com
UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC systems. ekb.egsigmaaldrich.com This allows for faster analysis times and better separation of closely related impurities. ekb.eg
Table 1: Example HPLC Method Parameters for Cyclohexanamine, 1-(2-thienyl)- Analysis
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Gradient | 10% B to 90% B over 15 minutes |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ijarnd.com For a compound like Cyclohexanamine, 1-(2-thienyl)-, which contains a polar primary amine group, direct analysis by GC can be challenging due to potential peak tailing and adsorption onto the column.
To overcome these issues, derivatization is often employed. The primary amine can be converted into a less polar, more volatile derivative, for example, by reacting it with an acylating agent like trifluoroacetic anhydride. This improves chromatographic peak shape and thermal stability. sigmaaldrich.com Alternatively, specialized base-deactivated capillary columns can be used to minimize interactions with the amine group. nih.gov A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and robustness. nih.gov
Table 2: Example GC Method Parameters for Derivatized Cyclohexanamine, 1-(2-thienyl)-
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injection Mode | Split (10:1) |
| Injector Temp. | 250 °C |
| Detector | FID at 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
Hyphenated techniques couple a separation method with a spectroscopic detection method, providing a high degree of certainty in both quantification and identification. ajpaonline.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for analyzing Cyclohexanamine, 1-(2-thienyl)-. The combination of HPLC or UPLC for separation with MS for detection allows for sensitive and selective analysis, even in complex matrices. actascientific.com Electrospray ionization (ESI) in positive ion mode is typically used, as the primary amine group is easily protonated to form a [M+H]⁺ ion. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns (Multiple Reaction Monitoring, MRM), which is invaluable for trace-level analysis in biological samples or for impurity profiling. nih.govrug.nl
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. ijarnd.com It is particularly useful for identifying unknown impurities or confirming the structure of the main compound, often after derivatization. actascientific.com The mass spectrometer provides a fingerprint-like mass spectrum for the compound, which can be compared against spectral libraries. hmdb.ca Time-of-Flight Mass Spectrometry (ToF-MS) can be coupled with either LC or GC to provide high-resolution mass data, enabling the determination of elemental composition and aiding in the identification of unknown compounds.
Table 3: Potential Mass Spectrometric Transitions for Cyclohexanamine, 1-(2-thienyl)- (MW: 197.30)
| Technique | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| LC-MS/MS | 198.1 [M+H]⁺ | e.g., 181.1 [M+H-NH₃]⁺, 97.0 [Thienylmethyl]⁺ | ESI Positive |
| GC-MS | 197.1 [M]⁺ | Fragments based on EI | EI |
Spectrophotometric and Other Complementary Analytical Techniques
Spectrophotometric methods, particularly UV-Visible spectroscopy, serve as a complementary technique, primarily for quantification and as a detection method in HPLC. The thiophene (B33073) ring in Cyclohexanamine, 1-(2-thienyl)- contains a chromophore that absorbs UV light, typically in the range of 230-240 nm. This property allows for its detection and quantification using an HPLC-UV system. actascientific.com
For samples where the concentration is very low or the matrix is complex, derivatization with a reagent that introduces a strong chromophore can significantly enhance detection sensitivity. nih.gov A method for determining other aromatic amines involves reaction with an iron(III)-ferrozine complex to produce a colored product that can be measured spectrophotometrically. nih.gov While not directly reported for Cyclohexanamine, 1-(2-thienyl)-, such a principle could be adapted.
Infrared (IR) spectroscopy is another valuable tool, used for structural confirmation by identifying the characteristic vibrational frequencies of functional groups, such as the N-H bonds of the primary amine and the C-S bond of the thiophene ring. nih.gov
Impurity Profiling and Trace Analysis
Impurity profiling is the identification and quantification of all potential impurities present in a substance. This is critical for ensuring the safety and efficacy of a pharmaceutical compound. For Cyclohexanamine, 1-(2-thienyl)-, potential impurities could arise from the synthetic route (starting materials, by-products, intermediates) or from degradation of the final product.
Trace analysis methods, often utilizing highly sensitive techniques like HPLC coupled with Mass Spectrometry (LC-MS), are developed to detect and quantify these impurities at very low levels. The methods must be specific enough to separate the main compound from all potential impurities. The identified impurities would need to be characterized and, if necessary, synthesized for use as reference standards.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-thienyl)cyclohexanamine, and how can reaction conditions be optimized for high yield?
Methodological Answer:
Synthesis typically involves reductive amination between 2-thienyl-substituted cyclohexanone and ammonia or a primary amine. Key parameters include:
- Catalyst selection : Use palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) for efficient reduction .
- Solvent optimization : Polar aprotic solvents (e.g., THF or ethanol) enhance intermediate solubility, while avoiding protic solvents that may deactivate catalysts.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the amine .
Basic: How can the structural integrity of 1-(2-thienyl)cyclohexanamine be confirmed post-synthesis?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR should confirm cyclohexane ring protons (δ 1.2–2.1 ppm) and thienyl protons (δ 6.8–7.2 ppm). Coupling patterns distinguish axial/equatorial amine conformers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 195.1 for C₁₀H₁₃NS) and fragmentation patterns .
- Infrared (IR) Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-S (thienyl) vibrations (600–700 cm⁻¹) confirm functional groups .
Advanced: How can computational methods predict the interaction of 1-(2-thienyl)cyclohexanamine with biological targets (e.g., NMDA receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to the NMDA receptor’s phencyclidine (PCP) site. Parameterize the ligand’s partial charges (e.g., via Gaussian09) and validate with crystal structures (PDB: 6W4H) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze hydrogen bonding and hydrophobic interactions between the thienyl group and receptor residues (e.g., GluN1 subunit) .
Advanced: What strategies resolve contradictions in spectral data for enantiomers of 1-(2-thienyl)cyclohexanamine?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times and optical rotation ([α]ᴅ) with standards .
- Vibrational Circular Dichroism (VCD) : Resolve ambiguous NMR signals by correlating VCD spectra with density functional theory (DFT)-predicted conformers (e.g., B3LYP/6-31G*) .
Basic: How does the solvent system influence the solubility and stability of 1-(2-thienyl)cyclohexanamine in storage?
Methodological Answer:
- Solubility : The compound is lipophilic (logP ~2.5) but dissolves in dichloromethane (DCM) or chloroform. Aqueous solubility improves at pH <6 due to amine protonation .
- Stability : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the thienyl moiety. Avoid prolonged exposure to light or humidity .
Advanced: What in vitro assays are suitable for evaluating the pharmacological activity of 1-(2-thienyl)cyclohexanamine?
Methodological Answer:
- Radioligand Binding Assays : Use [³H]MK-801 to measure NMDA receptor affinity in rat cortical membranes. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .
- Calcium Imaging : Treat HEK293 cells expressing GluN1/GluN2B receptors with the compound and monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) to assess functional antagonism .
Basic: What safety precautions are critical when handling 1-(2-thienyl)cyclohexanamine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous waste (EPA/DOT guidelines) .
Advanced: How can QSPR models predict the environmental persistence of 1-(2-thienyl)cyclohexanamine?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
